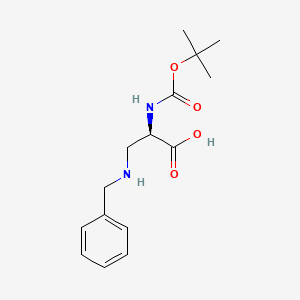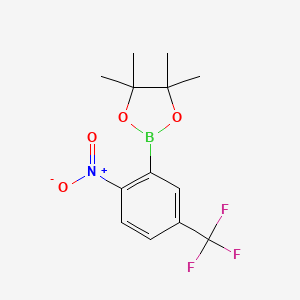
2,5-ジメチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a boronate ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its stability and reactivity.
科学的研究の応用
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes for biological studies.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .
Mode of Action
It’s known that similar compounds participate in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides . These reactions often occur in the presence of a palladium or copper catalyst .
Biochemical Pathways
The compound plays a role in several biochemical pathways, particularly in the synthesis of cholinergic drugs . It’s also used as an intermediate in organic synthesis and fine chemicals . The compound can participate in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Result of Action
It’s known that similar compounds are used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,5-dimethylpyridine. One common method is the iridium-catalyzed C-H borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of an iridium catalyst such as [Ir(OMe)(COD)]2 and a ligand like 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions are less common but can involve the conversion of the boronate ester to other boron-containing species.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or similar reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: 2,5-Dimethyl-3-boronic acid pyridine.
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-3-boronic acid pyridine: Similar structure but with a boronic acid group instead of a boronate ester.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the 2,5-dimethyl substitution on the pyridine ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester without the pyridine ring.
Uniqueness
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both the pyridine ring and the boronate ester group allows for versatile applications in various fields, making it a valuable compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-11(10(2)15-8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSPCPDRHRFBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694419 |
Source


|
| Record name | 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-12-8 |
Source


|
| Record name | 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B572310.png)
![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)
![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)




![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)




![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B572331.png)

